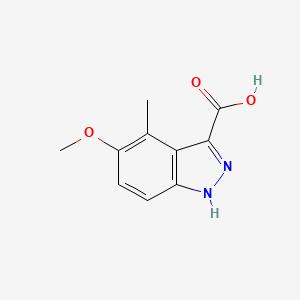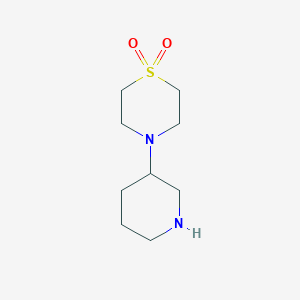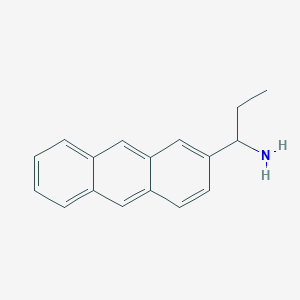
2-amino-N-(2-chlorophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-(2-chlorophenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-chlorophenyl)benzenesulfonamide typically involves the reaction of 2-chloroaniline with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-chloroaniline+benzenesulfonyl chloride→this compound+HCl
The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of automated systems also helps in maintaining consistent product quality and reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N-(2-chlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-amino-N-(2-chlorophenyl)benzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has been shown to inhibit certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise as an antimicrobial agent and is being explored for its anticancer properties .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its sulfonamide group makes it a valuable intermediate in the synthesis of colorants used in textiles and plastics.
Wirkmechanismus
The mechanism of action of 2-amino-N-(2-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-amino-2-chloro-N-(2-chlorophenyl)benzenesulfonamide
- 2-chloro-N-(4-methylphenyl)benzenesulfonamide
- 2-chloro-N-(2-methoxyphenyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 2-amino-N-(2-chlorophenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a chlorophenyl group attached to the sulfonamide moiety makes it particularly effective as an enzyme inhibitor and provides it with unique reactivity in chemical synthesis.
Eigenschaften
Molekularformel |
C12H11ClN2O2S |
|---|---|
Molekulargewicht |
282.75 g/mol |
IUPAC-Name |
2-amino-N-(2-chlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11ClN2O2S/c13-9-5-1-3-7-11(9)15-18(16,17)12-8-4-2-6-10(12)14/h1-8,15H,14H2 |
InChI-Schlüssel |
YFMCMJHYUPQRQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


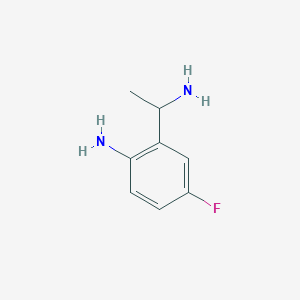
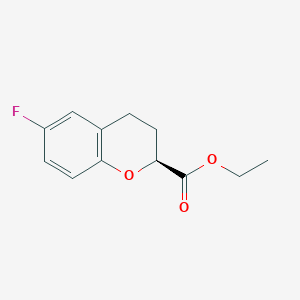
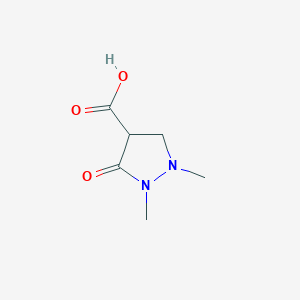
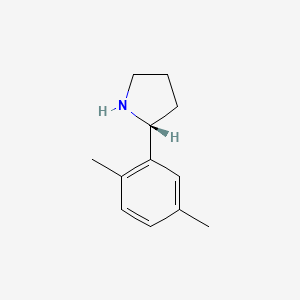
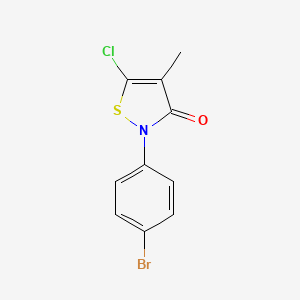
![Methyl 2-oxospiro[pyrrolidine-3,2'-thiochromane]-6'-carboxylate 1',1'-dioxide](/img/structure/B13035174.png)
![(1S,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035177.png)
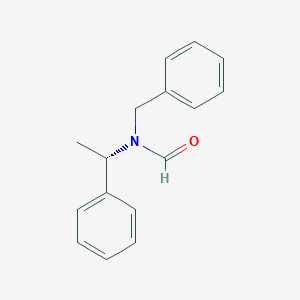
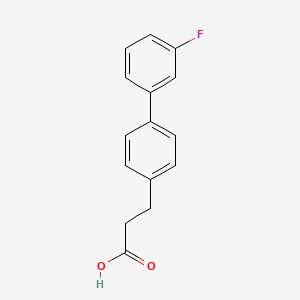
![Ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate](/img/structure/B13035191.png)

